1-Bromo-5-methyl-2,4-dinitrobenzene

Vue d'ensemble

Description

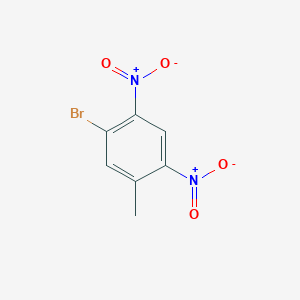

1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring bromine, methyl, and two nitro groups as substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-5-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The nitro groups deactivate the benzene ring towards further electrophilic substitution, making it less reactive.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine or bromine-containing reagents with a catalyst like iron(III) bromide.

Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide.

Major Products:

Nitration: Introduction of nitro groups.

Bromination: Introduction of bromine atom.

Nucleophilic Substitution: Replacement of bromine with nucleophiles, forming various substituted benzene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- 1-Bromo-5-methyl-2,4-dinitrobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it useful in generating substituted benzene derivatives.

-

Medicinal Chemistry

- The compound is being investigated for its potential biological activities, particularly as a precursor for pharmaceuticals targeting cancer and microbial infections. Its dinitro groups are known to enhance reactivity with biological macromolecules, which may lead to novel therapeutic agents.

-

Agrochemistry

- In agrochemical applications, this compound is utilized in the development of pesticides and herbicides. Its ability to interact with specific biochemical pathways in plants makes it a candidate for creating effective agricultural chemicals.

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : Derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics.

- Cytotoxicity Studies : Preliminary studies indicate moderate cytotoxic effects in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values of approximately 12.5 µM and 10.0 µM respectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of dinitrobenzene derivatives, revealing that modifications at the bromine position significantly enhanced activity against resistant strains of Staphylococcus aureus. This highlights the potential of this compound in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Research involving various cancer cell lines demonstrated that structural modifications influenced the cytotoxicity profile significantly. Certain derivatives showed enhanced efficacy against lung cancer cells, indicating that this compound could be a valuable compound in cancer research.

Case Study 3: Mutagenicity Testing

Comprehensive analyses have revealed that while some dinitro compounds exhibit mutagenic properties, others show promise as safer alternatives in drug development. This necessitates further investigation into the safety profile of this compound.

Mécanisme D'action

The mechanism of action of 1-Bromo-5-methyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups withdraw electron density from the benzene ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparaison Avec Des Composés Similaires

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

Comparison: 1-Bromo-5-methyl-2,4-dinitrobenzene is unique due to the presence of both bromine and methyl groups along with two nitro groups. This combination of substituents imparts distinct chemical properties, such as reactivity towards nucleophiles and electrophiles, which are different from other dinitrobenzene isomers.

Activité Biologique

1-Bromo-5-methyl-2,4-dinitrobenzene (C7H5BrN2O4) is an organic compound characterized by the presence of bromine, methyl, and two nitro groups attached to a benzene ring. This compound has garnered attention due to its significant biological activities and applications in biochemical research and medicinal chemistry.

This compound is a yellow crystalline solid. Its structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The nitro groups serve as electron-withdrawing substituents, which influence the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Enzyme Inhibition:

- It is commonly used in biochemical assays, particularly for glutathione S-transferase (GST) assays. GSTs play crucial roles in detoxification processes by conjugating glutathione to various substrates, including drugs and environmental toxins . The ability of this compound to inhibit GST activity has implications for understanding drug metabolism and resistance mechanisms.

2. Antimicrobial Properties:

3. Cytotoxicity:

- The cytotoxic effects of this compound have been explored in vitro. For instance, its derivatives have been tested against mammalian cell lines to assess their viability and proliferation inhibition. The half-maximal inhibitory concentration (IC50) values are critical for determining the potency of these compounds against specific cell types .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nucleophilic Attack: The bromine atom can be displaced by nucleophiles under suitable conditions, leading to the formation of various substituted products that may interact with biological macromolecules.

- Electrophilic Substitution: The nitro groups modify the electron density of the benzene ring, influencing its reactivity towards electrophiles and potentially altering the interactions with cellular components .

Case Studies

Several studies have highlighted the biological relevance of dinitrobenzene derivatives:

- Glutathione S-Transferase Assays:

-

Antimicrobial Screening:

- Compounds similar to this compound were screened for antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated varying degrees of inhibition, suggesting that modifications in the dinitrobenzene structure can enhance antimicrobial efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other dinitrobenzene compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | GST inhibition; potential antimicrobial |

| 1-Chloro-2,4-dinitrobenzene | Structure | Strong contact allergen; mast cell activation |

| 1-Fluoro-2,4-dinitrobenzene | Structure | Induces mast cell degranulation |

Propriétés

IUPAC Name |

1-bromo-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNGFFZOPEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968998 | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-53-0 | |

| Record name | NSC10983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.